5-(2-Fluorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-(2-Fluorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorophenoxy group attached to a pyrazole ring, which is further substituted with a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2-fluorophenol with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the fluorophenoxy group is introduced to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(2-Fluorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(2-Fluorophenoxy)-1,3-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Fluorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can modulate its biological activity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenoxy)phenyl-1,3,4-oxadiazoles: Known for their anticonvulsant activities.
2,5-Disubstituted-1,3,4-oxadiazoles: Exhibits a wide range of biological activities, including antimicrobial and anticonvulsant properties.
Uniqueness
5-(2-Fluorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde stands out due to its unique combination of a fluorophenoxy group and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
109925-15-7 |
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Molecular Formula |
C12H11FN2O2 |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
5-(2-fluorophenoxy)-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11FN2O2/c1-8-9(7-16)12(15(2)14-8)17-11-6-4-3-5-10(11)13/h3-7H,1-2H3 |
InChI Key |
JUBCMALJMNMEKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CC=CC=C2F)C |
Origin of Product |
United States |
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